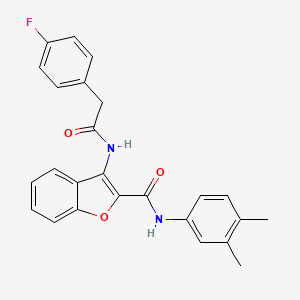acetic acid CAS No. 82514-68-9](/img/structure/B2453261.png)
[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid” is a chemical compound with the CAS Number: 82514-68-9 . It has a molecular weight of 186.19 and its IUPAC name is (4-methyl-1,3-thiazol-2-yl)aminoacetic acid . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid” were not found, thiazoles in general have been synthesized and modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
“(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid” is a solid at room temperature . It has a molecular weight of 186.19 . The InChI code for this compound is 1S/C6H6N2O3S/c1-3-2-12-6 (7-3)8-4 (9)5 (10)11/h2H,1H3, (H,10,11) (H,7,8,9) .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, which include (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid, have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been shown to have analgesic and anti-inflammatory effects . This suggests potential applications in pain management and the treatment of inflammatory conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have also shown antiviral activity . This indicates potential applications in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . This suggests potential use in the treatment of conditions that benefit from increased urine production.
Anticonvulsant and Neuroprotective Activity
Compounds with a thiazole ring have demonstrated anticonvulsant and neuroprotective effects . This suggests potential applications in the treatment of neurological disorders.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown antitumor or cytotoxic properties . This indicates potential use in cancer treatment.
8. Inhibitory Activity against TGF-β-induced Smad2/3 Phosphorylation A compound with a similar structure to (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid has been found to exhibit good inhibitory activity against TGF-β-induced Smad2/3 phosphorylation . This suggests potential applications in the treatment of diseases related to TGF-β signaling.
Mecanismo De Acción
Target of Action
Thiazole derivatives, however, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, however, have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propiedades
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-12-6(7-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBULHVAUUGXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)
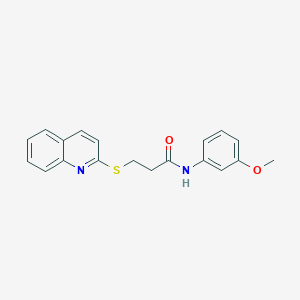

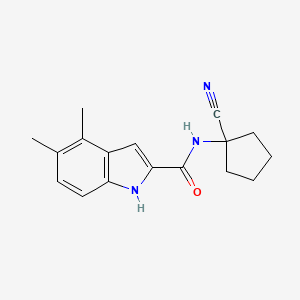

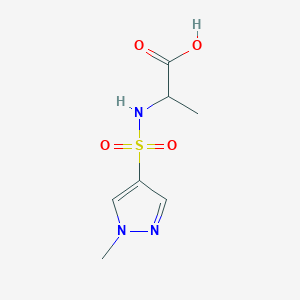


![2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2453193.png)
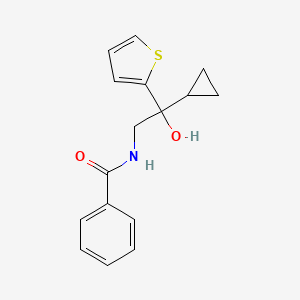
![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2453197.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide](/img/structure/B2453198.png)

